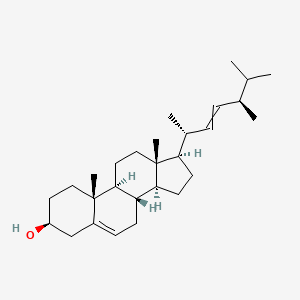
Ergosta-5,22-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Brassicasterol can be isolated from various natural sources, including marine algae and rapeseed oil . The isolation and purification of sterols, including brassicasterol, typically involve conventional techniques such as solvent extraction, distillation, evaporative fractionation, saponification, and chemical esterification . Advanced separation techniques like solvent crystallization, supercritical fluid extraction, high-speed counter-current chromatography, and enzymatic processes are also employed to obtain high purity sterols .
Chemical Reactions Analysis
Brassicasterol undergoes several chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in brassicasterol is frequently bound to other lipids, including glycerols . Analytical methods often utilize strong alkali (KOH or NaOH) to saponify the ester linkages, and typical extraction solvents include 6% KOH in methanol . The hydroxyl group is frequently derivatized with bis-trimethyl silyl trifluoroacetamide (BSTFA) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group .
Scientific Research Applications
Brassicasterol has a wide range of scientific research applications. It has been shown to have dual anti-infective properties against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis . Additionally, it exhibits cardiovascular protective effects by inhibiting human angiotensin-converting enzyme (ACE), which plays a dynamic role in regulating blood pressure . Brassicasterol is also known for lowering serum cholesterol levels, leading to cardiologic health benefits .
Mechanism of Action
The mechanism of action of brassicasterol involves the inhibition of vital enzymes involved in viral replication and bacterial cell wall biosynthesis . For instance, it inhibits HSV-1 DNA polymerase and HSV-1 thymidine kinase, which are essential for viral replication . In the case of Mycobacterium tuberculosis, brassicasterol inhibits UDP-galactopyranose mutase, an enzyme crucial for cell wall biosynthesis . Additionally, brassicasterol suppresses the AKT signaling pathway, which is involved in the development of hepatitis B virus-associated hepatocellular carcinoma .
Comparison with Similar Compounds
Brassicasterol is structurally similar to other phytosterols, such as cholesterol, β-sitosterol, campesterol, and stigmasterol . it is unique in its dual anti-infective properties and cardiovascular protective effects . Similar compounds include:
- Cholesterol
- β-sitosterol
- Campesterol
- Stigmasterol
- 24-methylene cholesterol
- Fucosterol
Brassicasterol stands out due to its specific applications in antiviral and antibacterial research, as well as its potential use as a biomarker in Alzheimer’s disease .
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
OILXMJHPFNGGTO-ZRUUVFCLSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)


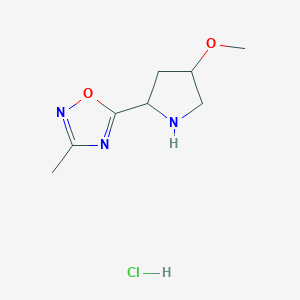
![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)

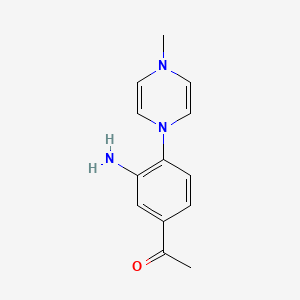
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
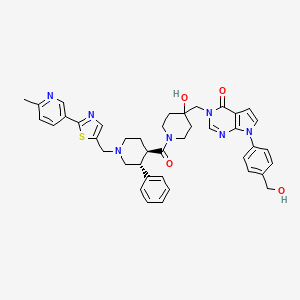
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
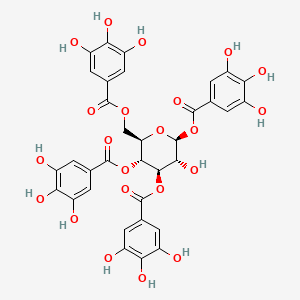
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
